molecular formula C15H28N2O3 B1374902 Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1160246-99-0

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1374902
CAS No.: 1160246-99-0
M. Wt: 284.39 g/mol
InChI Key: PIQKTGXRLAEQBB-UHFFFAOYSA-N
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Description

Nomenclature and Classification of Azaspiro Compounds

The systematic nomenclature of azaspiro compounds follows established International Union of Pure and Applied Chemistry guidelines that provide unambiguous identification of complex spirocyclic structures. Spirocyclic compounds are characterized by having two or more rings sharing a single common atom, known as the spiro atom. The nomenclature system for these compounds was originally proposed by von Baeyer and has evolved to accommodate increasingly complex molecular architectures.

The classification of azaspiro compounds depends on several key structural features. Spiro compounds are considered heterocyclic if the spiro atom or any atom in either ring are not carbon atoms. In the case of azaspiro compounds, nitrogen atoms are incorporated into the ring systems, creating distinct chemical and biological properties compared to their carbocyclic counterparts. The general structure of spiro bicyclic compounds can be represented by two rings connected through a single spiro atom, where numbering conventions follow specific priority rules.

For azaspiro compounds specifically, the nomenclature follows the pattern spiro[x.y]designation, where x and y represent the number of atoms in each ring excluding the spiro atom. The prefix "aza" indicates the presence of nitrogen atoms within the ring system. In tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, the spiro[5.5] designation indicates two six-membered rings sharing a common spiro atom, with both oxygen and nitrogen heteroatoms incorporated into the structure.

The classification system further distinguishes between monospiro, dispiro, and polyspiro systems based on the number of spiro centers present. This hierarchical approach enables precise identification of complex molecular structures and facilitates communication within the scientific community. The systematic approach to naming these compounds ensures that each unique structure receives a distinctive and unambiguous identifier that reflects its molecular composition and connectivity.

Historical Development of Spirocyclic Heterocycle Research

The historical development of spirocyclic heterocycle research spans over a century, beginning with von Baeyer's initial discovery of the first spiro compound in 1900. This foundational work established the conceptual framework for understanding spirocyclic structures and their unique three-dimensional arrangements. The early recognition of spirocyclic compounds as distinct molecular entities led to systematic investigations of their synthesis, properties, and potential applications.

Significant milestones in spirocyclic research include the development of spironolactone, which demonstrated the therapeutic potential of spirocyclic structures in medical applications. This breakthrough compound serves as a competitive antagonist of the aldosterone receptor and plays a pivotal role in edema treatment, establishing spirocyclic compounds as valuable pharmaceutical scaffolds. The success of spironolactone prompted extensive research into related compounds such as spirorenone and drospirenone, which exhibit enhanced anti-aldosterone activity.

The evolution of synthetic methodologies has been crucial to the advancement of spirocyclic heterocycle research. Early synthetic approaches focused on simple spirocyclic frameworks, but modern methodologies enable the construction of complex polycyclic systems with multiple heteroatoms. The development of novel synthetic strategies has expanded the accessible chemical space of spirocyclic compounds, leading to the discovery of compounds with diverse biological activities including antiproliferative, antimalarial, antimicrobial, and antifungal properties.

Recent decades have witnessed remarkable progress in the synthesis of spiro heterocyclic steroids and related compounds. Research spanning from 2000 to 2023 has revealed innovative synthetic procedures for constructing heterocycles containing oxygen, nitrogen, and sulfur atoms appended to various molecular frameworks. These advances have been accompanied by detailed studies of biological activities, providing insights for the future design of more potent and selective therapeutic agents.

Position of 2-Oxa-9-azaspiro[5.5]undecane Derivatives in Chemical Literature

The 2-oxa-9-azaspiro[5.5]undecane structural motif occupies a distinctive position in contemporary chemical literature, representing an important class of bicyclic heterocycles with significant synthetic and biological relevance. These compounds exemplify the sophisticated molecular architectures that have emerged from modern spirocyclic chemistry, combining multiple heteroatoms within a rigid bicyclic framework.

Research into 2-oxa-9-azaspiro[5.5]undecane derivatives has revealed their potential as valuable synthetic intermediates and bioactive compounds. The structural complexity of these molecules, incorporating both oxygen and nitrogen heteroatoms within a spirocyclic framework, provides multiple sites for chemical modification and functionalization. This versatility has made them attractive targets for medicinal chemistry research and drug discovery efforts.

The development of synthetic methodologies for 2-oxa-9-azaspiro[5.5]undecane derivatives has been reported in various chemical literature sources. Notable examples include Prins cascade cyclization processes that enable the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through coupling reactions involving aldehydes and hydroxyl-containing substrates. These synthetic approaches demonstrate the feasibility of constructing complex spirocyclic frameworks through well-established organic transformations.

The chemical literature documents various functional group modifications and derivatizations of the 2-oxa-9-azaspiro[5.5]undecane core structure. The incorporation of protecting groups, such as tert-butyloxycarbonyl moieties, enhances the synthetic utility of these compounds by enabling selective transformations while maintaining structural integrity. These protected derivatives serve as valuable intermediates in multi-step synthetic sequences and provide access to diverse molecular libraries for biological evaluation.

Compound Type Key Structural Features Literature References
2-Oxa-9-azaspiro[5.5]undecane derivatives Bicyclic spirocyclic framework with oxygen and nitrogen heteroatoms Multiple synthetic and biological studies
1,9-Dioxa-4-azaspiro[5.5]undecane derivatives Related spirocyclic structure with two oxygen atoms Prins cascade cyclization methodology
Protected azaspiro derivatives Incorporation of protecting groups for synthetic applications Various medicinal chemistry investigations

Research Significance of tert-Butyloxycarbonyl Protected Spirocyclic Compounds

The incorporation of tert-butyloxycarbonyl protecting groups into spirocyclic compounds represents a significant advancement in synthetic organic chemistry, providing enhanced stability and synthetic versatility to complex molecular frameworks. Tert-butyloxycarbonyl protection has become a standard methodology in organic synthesis due to its stability under a wide range of reaction conditions and its selective removal under acidic conditions.

In the context of spirocyclic chemistry, tert-butyloxycarbonyl protection serves multiple important functions. The protecting group stabilizes amino functionalities during synthetic transformations, preventing unwanted side reactions and enabling selective modifications of other parts of the molecule. This selectivity is particularly valuable in the synthesis of complex spirocyclic compounds where multiple reactive sites may be present.

Research into tert-butyloxycarbonyl protected spirocyclic compounds has revealed their utility as synthetic intermediates in the preparation of biologically active molecules. The protecting group can be selectively removed to reveal free amino functionalities, which can then participate in subsequent transformations or serve as pharmacophoric elements in bioactive compounds. This approach has been successfully employed in the synthesis of various therapeutic agents and research compounds.

The specific case of this compound demonstrates the practical application of tert-butyloxycarbonyl protection in spirocyclic chemistry. With a molecular weight of 320.85 grams per mole (as the hydrochloride salt) and molecular formula C15H29ClN2O3, this compound exemplifies the complexity achievable through modern synthetic methodologies. The presence of both protected and unprotected amino functionalities provides multiple opportunities for further derivatization and biological evaluation.

Protecting Group Stability Profile Removal Conditions Applications in Spirocyclic Chemistry
tert-Butyloxycarbonyl Stable under basic and neutral conditions Acidic conditions (trifluoroacetic acid, hydrochloric acid) Protection of amino groups during spirocyclic synthesis
Alternative protecting groups Variable stability profiles Various chemical conditions Limited applications in spirocyclic frameworks

Contemporary research continues to explore novel applications of tert-butyloxycarbonyl protected spirocyclic compounds in medicinal chemistry and materials science. The combination of spirocyclic rigidity with the synthetic versatility provided by protecting group chemistry offers promising opportunities for the development of new therapeutic agents and functional materials. This ongoing research contributes to the expanding knowledge base of spirocyclic chemistry and its practical applications in diverse scientific disciplines.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKTGXRLAEQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139538
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-99-0
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis often begins with a precursor containing a nitrogen heterocycle that undergoes ring closure to form the spiro[5.5]undecane system.
  • The oxygen atom is introduced via an ether linkage within the ring, typically through intramolecular cyclization or nucleophilic substitution reactions.
  • For example, the use of a suitable hydroxyamine or amino alcohol intermediate allows formation of the 2-oxa-9-azaspiro ring system.

Introduction of the Aminomethyl Group

  • The aminomethyl substituent at the 3-position is introduced via reductive amination or nucleophilic substitution.
  • A common approach involves the reaction of a ketone or aldehyde intermediate at the 3-position with an amine source (e.g., ammonium salts or primary amines) under reductive amination conditions using reducing agents like sodium triacetoxyborohydride or sodium borohydride.
  • Alternatively, a Van Leusen reaction (using TosMIC) can be employed to introduce nitrile functionality, which is subsequently reduced to the primary amine, as demonstrated in related oxaspiropiperidine analogs.

Protection and Deprotection Steps

  • The tert-butyl ester group is introduced early in the synthesis or preserved throughout to protect the carboxyl functionality.
  • Boc (tert-butoxycarbonyl) protection is often used for the amine intermediates, which can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when necessary for further functionalization.
  • Protection strategies are vital to prevent side reactions and ensure selective transformations.

Purification and Yield Optimization

  • After the key synthetic steps, purification is typically performed by extraction, washing with sodium thiosulfate to remove iodine residues (if used in oxidation steps), drying over sodium sulfate, and concentration under reduced pressure.
  • Final purification may involve distillation or chromatography to isolate the product as a colorless oil or solid.
  • Reported yields for the synthesis of this compound reach up to 84% under optimized conditions.

Representative Experimental Procedure (Based on Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 Dry acetonitrile, NaHCO3 (3 equiv), I2 (3 equiv), 0 °C to RT Oxidation and cyclization to form spirocyclic intermediate 91% Reaction mixture stirred, washed with sodium thiosulfate to remove iodine
2 Reductive amination with amine source, NaBH4 or NaBH(OAc)3 Introduction of aminomethyl group at 3-position - Conditions optimized for selectivity
3 Boc protection/deprotection using Boc2O, TFA/DCM Protection of amine and ester groups - Boc deprotection with TFA/DCM for subsequent coupling
4 Purification by extraction, drying, distillation or chromatography Isolation of pure compound 84% (final product) Colorless oil obtained

Note: Specific reagents and conditions may vary slightly depending on the synthetic route and scale.

Advanced Synthetic Variations and Functionalization

  • Van Leusen Reaction : Used to convert ketone intermediates to nitriles, which are then reduced to primary amines, enabling the introduction of the aminomethyl group with high regioselectivity.
  • Reductive Amination with Aminopyridines : For analog synthesis, reductive amination with 2-aminopyridine under mild conditions (e.g., NaBH4, THF) has been employed to yield functionalized spirocyclic amines.
  • Microwave-Assisted Reactions : To accelerate reductive amination and coupling steps, microwave irradiation has been utilized, improving reaction times and yields.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Yield Range Remarks
Oxidation with I2/NaHCO3 in CH3CN Iodine, Sodium bicarbonate Oxidative cyclization ~91% Careful temperature control needed
Reductive amination NaBH4, NaBH(OAc)3, amine sources Introduction of aminomethyl group Variable High selectivity required
Boc Protection/Deprotection Boc2O, TFA/DCM Protection of amine/ester High Essential for multi-step synthesis
Van Leusen reaction (TosMIC) TosMIC, KOtBu Nitrile formation Moderate to high Enables nitrile intermediates
Microwave-assisted coupling Various acids, coupling agents Amide/sulfonamide formation Improved yields Used for analog synthesis

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features
Target Compound (1160246-99-0) C₁₅H₂₈N₂O₃ 284.4 3-(aminomethyl), 2-oxa, 9-aza Primary amine for derivatization; moderate polarity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₄H₂₃NO₃ 253.34 9-oxo, 3-aza Ketone group enhances reactivity; reduced solubility
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (2408645-69-0) C₁₄H₂₆N₂O₃ 270.37 3-amino, 1-oxa Positional isomer of oxa; free amine for conjugation
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (918644-73-2) C₁₅H₂₇NO₃ 269.4 9-hydroxy, 3-aza Hydroxyl group increases hydrophilicity; metabolic liability
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1422343-90-5) C₂₃H₃₄N₂O₅ 418.53 3-(protected aminomethyl), 2-oxa Bulky benzyloxycarbonyl (Cbz) group; prodrug potential
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1031927-14-6) C₁₄H₂₆N₂O₂ 254.37 2-aza, 9-aza Dual nitrogen sites for metal coordination or hydrogen bonding
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (1341192-03-7) C₁₅H₂₃F₃N₂O₃ 336.35 3-oxo, 5-CF₃, 2,9-diaza Trifluoromethyl enhances lipophilicity; ketone for nucleophilic addition

Pharmacokinetic Considerations

  • Hydrophilicity : Hydroxyl-containing analogs (918644-73-2) exhibit higher aqueous solubility (>50 mg/mL) but lower blood-brain barrier penetration .
  • Lipophilicity : Trifluoromethyl and benzyloxycarbonyl groups increase logP values, favoring tissue distribution .

Biological Activity

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS Number: 1160246-99-0) is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.394 g/mol
  • Purity : ≥95%
  • Physical Form : White to yellow solid

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by interacting with gamma-aminobutyric acid receptors (GABAARs). Research has shown that compounds with similar structural frameworks can act as positive allosteric modulators of GABAARs, influencing neuronal excitability and synaptic transmission.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundGABAAR ModulatorPositive allosteric modulation
Other Similar CompoundsVarious CNS ActivitiesGABAAR modulation

Pharmacological Effects

Study on GABAAR Modulation

A notable study investigated the structure–activity relationship (SAR) of spirocyclic compounds at GABAARs, revealing that modifications to the amine groups significantly affect binding affinity and functional activity. This compound was included in this analysis, highlighting its potential as a lead compound for developing new anxiolytic agents.

In Vivo Studies

In vivo experiments using murine models have indicated that compounds structurally similar to tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane can reduce anxiety-like behaviors and enhance social interaction when administered at specific dosages, supporting its role as a candidate for further pharmacological development.

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, HOBT (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) are used to activate carboxylic acid intermediates, followed by reaction with tert-butyl-protected amines. Post-reaction purification involves column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product . Key steps include:

  • Reagent ratios : 1:1 molar ratio of amine to carboxylic acid.
  • Temperature : Reactions are heated to 60°C for 16 hours to ensure completion.
  • Workup : Washing with water/brine and drying over sodium sulfate.

Q. How is the purity and structural integrity of this compound validated?

Answer:

  • Analytical Techniques :
    • HPLC : Retention time comparison against standards.
    • NMR : Proton integration for spirocyclic and tert-butyl groups (e.g., δ ~1.4 ppm for tert-butyl protons).
    • Mass Spectrometry : Exact mass confirmation (e.g., calculated vs. observed [M+H]+).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms spirocyclic geometry .

Advanced Research Questions

Q. How do reaction conditions impact the yield of this compound in multi-step syntheses?

Answer: Yield optimization requires addressing:

  • Boc Deprotection : Use of HCl/dioxane at 0°C minimizes side reactions (e.g., lactam formation).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis.
  • Catalyst Compatibility : Transition-metal catalysts (e.g., Pd for Buchwald-Hartwig coupling) must be avoided if residual amines are present .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer:

  • Structure-Activity Relationship (SAR) : Modifying the aminomethyl group (e.g., fluorination or alkylation) alters receptor binding. For example, 2,2-difluoro analogs show enhanced metabolic stability but reduced potency due to steric hindrance .
  • In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with α1-adrenoceptors) .
  • Pharmacokinetic Profiling : Microsomal stability assays differentiate intrinsic activity from bioavailability issues.

Q. How can researchers mitigate epimerization during Boc deprotection?

Answer: Epimerization at the spirocyclic center is minimized by:

  • Low-Temperature Deprotection : HCl/dioxane at 0°C reduces kinetic acidity of α-protons.
  • Buffered Conditions : Addition of weak bases (e.g., NaHCO3) during workup stabilizes the free amine.
  • Monitoring by Chiral HPLC : Detects enantiomeric excess (ee) post-deprotection .

Q. What computational tools predict the conformational flexibility of the spirocyclic core?

Answer:

  • Molecular Dynamics (MD) Simulations : AMBER or CHARMM forcefields model ring puckering and nitrogen inversion barriers.
  • DFT Calculations : B3LYP/6-31G* level optimizations reveal energy minima for spirocyclic conformers .

Safety and Handling

Q. What precautions are critical for handling tert-butyl-protected intermediates?

Answer:

  • Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis.
  • Electrostatic Hazards : Grounding during transfer avoids ignition risks (relevant for volatile solvents like ethyl acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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